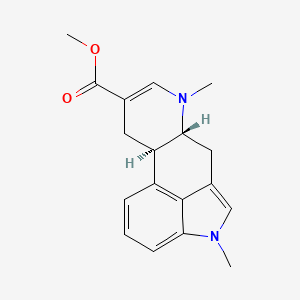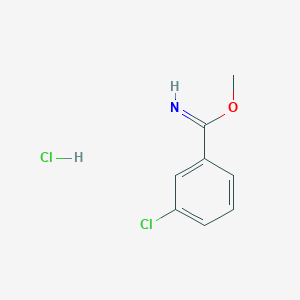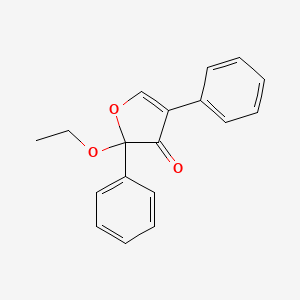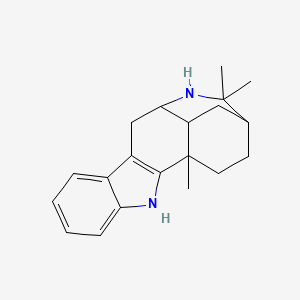
Aristoteline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aristoteline can be isolated from the leaves of Aristotelia chilensis through a series of extraction and purification steps. The process typically involves:
Extraction: Using solvents such as methanol or ethanol to extract the alkaloids from the plant material.
Purification: Employing techniques like column chromatography to isolate this compound from other compounds present in the extract.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve large-scale extraction and purification processes, similar to those used in laboratory settings but optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Aristoteline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the indole ring structure, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can produce a range of substituted indole compounds.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other indole-alkaloid derivatives.
Biology: Investigated for its effects on cellular processes, particularly in vascular tissues.
Medicine: Noted for its vasodilatory effects, making it a candidate for treating cardiovascular diseases.
Mechanism of Action
Aristoteline exerts its effects primarily through the activation of potassium channels and the inhibition of calcium channels in vascular smooth muscle cells. This dual action leads to vasodilation, which can help in managing conditions like hypertension . The compound’s interaction with these ion channels suggests a complex mechanism involving multiple molecular targets and pathways.
Comparison with Similar Compounds
Serratoline: Another indole-alkaloid with similar vasodilatory properties.
Hobartinol: Known for its anti-inflammatory and antioxidant activities.
Aristone: Shares structural similarities with aristoteline and exhibits comparable biological activities.
Uniqueness of this compound: this compound stands out due to its potent vasodilatory effects and its dual mechanism of action involving both potassium and calcium channels. This makes it a unique candidate for further research and potential therapeutic applications in cardiovascular medicine .
Properties
CAS No. |
57103-59-0 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,14,14-trimethyl-3,13-diazapentacyclo[13.2.2.02,10.04,9.012,17]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C20H26N2/c1-19(2)12-8-9-20(3)15(10-12)17(22-19)11-14-13-6-4-5-7-16(13)21-18(14)20/h4-7,12,15,17,21-22H,8-11H2,1-3H3 |
InChI Key |
QYBCOSRUKXCALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C(C2)C(N1)CC4=C3NC5=CC=CC=C45)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



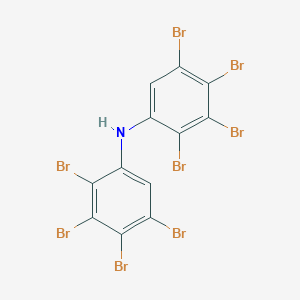
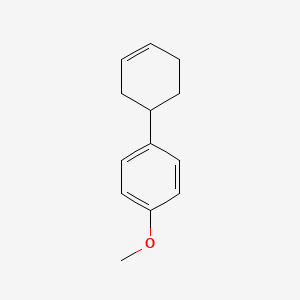
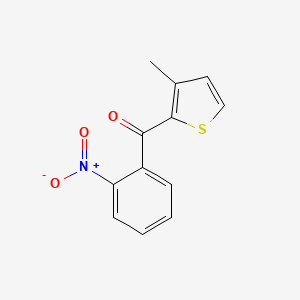
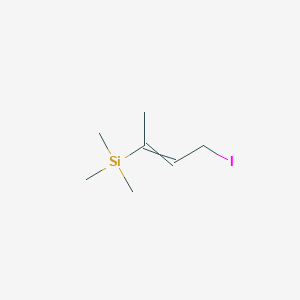

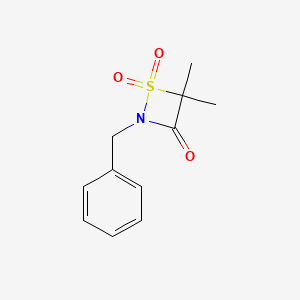

![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)

